TRIS-d11
Overview
Description
TRIS-d11: is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen. Deuterium is a stable isotope of hydrogen with one proton and one neutron, making it twice as heavy as hydrogen. This compound is of interest in various scientific fields due to its unique properties imparted by the presence of deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRIS-d11 typically involves the deuteration of precursor molecules. This process can be achieved through catalytic exchange reactions where hydrogen atoms in the precursor are replaced with deuterium. Common catalysts used in these reactions include palladium on carbon (Pd/C) and platinum oxide (PtO2).
Industrial Production Methods: Industrial production of deuterated compounds often involves the use of heavy water (D2O) as a source of deuterium. The process includes multiple steps of deuterium exchange and purification to achieve the desired level of deuteration. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions involve the gain of electrons. Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: In substitution reactions, one atom or group in the molecule is replaced by another. Halogenation is a common substitution reaction for this compound, using reagents like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using Cl2 or Br2 in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of deuterated aldehydes or ketones.
Reduction: Formation of deuterated alcohols.
Substitution: Formation of deuterated halides.
Scientific Research Applications
Chemistry: In chemistry, deuterated compounds are used as tracers in reaction mechanisms and kinetic studies. They help in understanding the pathways and intermediates involved in chemical reactions.
Biology: In biological research, deuterated compounds are used in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: Deuterated drugs are being developed to improve the pharmacokinetic properties of existing drugs. The presence of deuterium can slow down the metabolism of the drug, leading to longer-lasting effects.
Industry: In the industrial sector, deuterated compounds are used in the production of deuterated solvents, which are essential for nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
The mechanism of action of TRIS-d11 involves its interaction with molecular targets through deuterium-hydrogen exchange. The presence of deuterium affects the vibrational frequencies of chemical bonds, leading to changes in reaction rates and pathways. This can result in altered biological activity and stability of the compound.
Comparison with Similar Compounds
N,N-Dimethyl-1,3-propanediamine: A non-deuterated analog with similar structural features but different isotopic composition.
N,N-Diethyl-1,3-propanediamine: Another analog with ethyl groups instead of deuterium, used for comparison in reaction studies.
Uniqueness: The uniqueness of TRIS-d11 lies in its deuterium content, which imparts distinct physical and chemical properties. These properties make it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N,N,1,1,3,3-hexadeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2/i1D2,2D2,3D2,6D,7D,8D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENZDBCJOHFCAS-RNVFPDRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])N([2H])[2H])O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583738 | |
Record name | 2-(~2~H_2_)Amino-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202656-13-1 | |
Record name | 2-(~2~H_2_)Amino-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202656-13-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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